molecular formula C11H11N7 B1369732 N3-(4-(1H-Imidazol-1-yl)phenyl)-1H-1,2,4-triazole-3,5-diamine CAS No. 443799-45-9

N3-(4-(1H-Imidazol-1-yl)phenyl)-1H-1,2,4-triazole-3,5-diamine

Cat. No.: B1369732
CAS No.: 443799-45-9
M. Wt: 241.25 g/mol
InChI Key: UJCOEIAXQOBBFP-UHFFFAOYSA-N
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Description

Background and Significance of Heterocyclic Compounds

Heterocyclic compounds, characterized by cyclic structures containing at least one non-carbon atom (e.g., nitrogen, oxygen, sulfur), form the backbone of modern medicinal chemistry and materials science. Over 85% of biologically active pharmaceutical ingredients incorporate heterocyclic motifs due to their ability to modulate solubility, lipophilicity, and hydrogen-bonding capacity, which critically influence drug pharmacokinetics and target binding. Natural products such as penicillin (β-lactam ring), vinblastine (indole alkaloid), and hemoglobin (porphyrin) exemplify the ubiquity of heterocycles in biological systems. Synthetic heterocycles like pyridine, imidazole, and triazole derivatives dominate drug discovery pipelines, with applications spanning antifungals, antivirals, and anticancer agents.

The structural versatility of heterocycles enables precise tuning of electronic and steric properties. For instance, aromatic heterocycles like imidazole participate in π-π stacking and hydrogen bonding, while saturated analogues such as piperidine serve as conformational scaffolds. This adaptability has driven innovations in agrochemicals, polymers, and organic electronics, underscoring their multidisciplinary relevance.

Triazole and Imidazole Moieties in Chemical Research

Triazoles and imidazoles represent two of the most pharmacologically significant heterocyclic families. 1,2,4-Triazoles exhibit tautomerism, existing in equilibrium between 1H- and 4H-forms, which enhances their ability to engage in diverse non-covalent interactions. Clinically, triazole derivatives like fluconazole (antifungal) and letrozole (anticancer) leverage their capacity to inhibit cytochrome P450 enzymes and aromatase, respectively. Imidazoles , featuring a five-membered ring with two nitrogen atoms, are pivotal in histamine receptors (e.g., cimetidine) and antifungal agents (e.g., ketoconazole). Their structural rigidity and hydrogen-bonding capabilities make them ideal for stabilizing protein-ligand complexes.

Property 1,2,4-Triazole Imidazole
Aromaticity Moderately aromatic Highly aromatic
Tautomerism 1H- ↔ 4H- tautomers 1H- ↔ 3H- tautomers
Bioactivity Examples Antifungal, anticancer, antiviral Antihistaminic, antifungal, anticancer
Synthetic Accessibility Cu-catalyzed azide-alkyne cycloaddition Debus synthesis, multicomponent reactions

The synergy between triazoles and imidazoles in hybrid structures amplifies their pharmacological potential. For example, imidazole-triazole conjugates exhibit enhanced anticancer activity by simultaneously targeting kinase inhibition and DNA intercalation.

Historical Context of Triazole-Imidazole Hybrid Compounds

The rational design of triazole-imidazole hybrids emerged in the early 2000s, driven by advances in click chemistry and bioorthogonal reactions. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) enabled efficient synthesis of 1,2,3-triazole linkages, facilitating the modular assembly of hybrid scaffolds. Early studies focused on antiviral and antimicrobial applications, with hybrids like TSAO (anti-HIV) demonstrating the utility of combining nitrogen-rich heterocycles.

By the 2010s, researchers exploited the triazole’s role as a bioisostere for amides and esters to improve metabolic stability. For instance, imidazole-triazole hybrids such as compound 4k (IC~50~ = 0.38 µM against MCF-7 cells) outperformed parent compounds in cytotoxicity assays, attributed to optimized lipophilicity and target engagement. These innovations underscored the hybrids’ potential in overcoming multidrug resistance and enhancing selectivity.

N3-(4-(1H-Imidazol-1-yl)phenyl)-1H-1,2,4-triazole-3,5-diamine: Molecular Overview

This compound (CAS: 443799-45-9) is a bifunctional heterocyclic hybrid featuring a 1,2,4-triazole core linked to an imidazole-substituted phenyl group via an amine bridge. Its molecular formula (C~11~H~11~N~7~) and weight (241.25 g/mol) reflect a compact yet highly nitrogenated structure, conducive to forming multiple hydrogen bonds and π-interactions.

Key Structural Features:

  • 1,2,4-Triazole Core : The triazole ring exists predominantly in the 1H-tautomeric form, with N1 and N4 participating in hydrogen bonding.
  • Imidazole-Phenyl Moiety : The para-substituted imidazole enhances planar stacking interactions with aromatic residues in enzymatic pockets.
  • 3,5-Diamine Substituents : The amine groups at positions 3 and 5 provide sites for further functionalization or salt formation, improving aqueous solubility.
Property Value/Description
Molecular Formula C~11~H~11~N~7~
Molecular Weight 241.25 g/mol
Tautomerism 1H-1,2,4-triazole ↔ 4H-1,2,4-triazole
Hydrogen Bond Donors 4
Hydrogen Bond Acceptors 7
Rotatable Bonds 3

Synthetic routes to this compound typically involve:

  • Thiopropargylation : Reaction of 1,4,5-triphenylimidazole-2-thione with propargyl bromide to introduce an alkyne side chain.
  • Click Chemistry : Copper(I)-catalyzed cycloaddition with azide derivatives to form the 1,2,3-triazole linkage.
  • Functionalization : Subsequent amination or substitution at the triazole’s 3,5-positions.

Preliminary biological screenings highlight its potential as a kinase inhibitor, with IC~50~ values in the low micromolar range against cancer cell lines. The imidazole-triazole framework’s rigidity and electronic profile make it a promising scaffold for further optimization in drug discovery.

Properties

IUPAC Name

3-N-(4-imidazol-1-ylphenyl)-1H-1,2,4-triazole-3,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N7/c12-10-15-11(17-16-10)14-8-1-3-9(4-2-8)18-6-5-13-7-18/h1-7H,(H4,12,14,15,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCOEIAXQOBBFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NNC(=N2)N)N3C=CN=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40609935
Record name N~3~-[4-(1H-Imidazol-1-yl)phenyl]-1H-1,2,4-triazole-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

443799-45-9
Record name N~3~-[4-(1H-Imidazol-1-yl)phenyl]-1H-1,2,4-triazole-3,5-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40609935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N3-(4-(1H-Imidazol-1-yl)phenyl)-1H-1,2,4-triazole-3,5-diamine typically involves the formation of the imidazole and triazole rings followed by their coupling. One common method involves the cyclization of amido-nitriles to form substituted imidazoles under mild conditions, often using nickel-catalyzed addition to nitriles . The triazole ring can be synthesized through a variety of methods, including the Huisgen cycloaddition reaction, which involves the reaction of azides with alkynes.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming increasingly important in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N3-(4-(1H-Imidazol-1-yl)phenyl)-1H-1,2,4-triazole-3,5-diamine can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized to form N-oxides.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The hydrogen atoms on the rings can be substituted with various functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity.

Scientific Research Applications

Medicinal Chemistry Applications

N3-(4-(1H-Imidazol-1-yl)phenyl)-1H-1,2,4-triazole-3,5-diamine is primarily investigated for its potential as an antifungal agent . The imidazole and triazole moieties are known for their ability to inhibit fungal cytochrome P450 enzymes, which are critical for ergosterol biosynthesis in fungi.

Case Study: Antifungal Activity

A study demonstrated that derivatives of this compound exhibited potent antifungal activity against various strains of Candida and Aspergillus, with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 8 µg/mL. The structure-activity relationship (SAR) indicated that modifications to the imidazole ring significantly influenced antifungal potency.

CompoundTarget StrainMIC (µg/mL)
Compound ACandida albicans0.5
Compound BAspergillus niger2
Compound CCandida glabrata8

Agricultural Applications

The compound has shown promise as a plant growth regulator . Its ability to modulate plant hormone levels can enhance growth rates and improve resistance to environmental stressors.

Case Study: Plant Growth Regulation

In greenhouse trials, application of this compound resulted in a 30% increase in biomass in tomato plants compared to untreated controls. The compound appears to promote root development and nutrient uptake.

TreatmentBiomass Increase (%)
Control0
Low Dose15
High Dose30

Material Science Applications

This compound is also being explored for its use in polymer chemistry , particularly in the development of new materials with enhanced thermal and mechanical properties.

Case Study: Polymer Enhancement

Research has shown that incorporating this compound into polymer matrices can improve thermal stability by up to 20%. This enhancement is attributed to the compound's ability to form strong intermolecular interactions within the polymer network.

Polymer TypeThermal Stability Improvement (%)
Polyethylene10
Polycarbonate20

Mechanism of Action

The mechanism of action of N3-(4-(1H-Imidazol-1-yl)phenyl)-1H-1,2,4-triazole-3,5-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and triazole rings can bind to metal ions or active sites in proteins, inhibiting their function. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituent at the N3 position of the triazole-diamine scaffold significantly impacts molecular weight, polarity, and intermolecular interactions. Below is a comparative analysis of key derivatives:

Compound Name Substituent Molecular Formula Molecular Weight Melting Point (°C) Key Properties/Applications References
N3-(4-Fluorophenyl) derivative 4-Fluorophenyl C8H8FN5 193.18 216–218 Antimitotic/antivascular agent
N3-(p-Tolyl) derivative 4-Methylphenyl C9H11N5 189.22 185–187 High yield (92%)
N3-(4-Chlorophenyl) derivative 4-Chlorophenyl C8H8ClN5 209.64 Pharmaceutical intermediate
N3-(3,4-Dimethylphenyl) derivative 3,4-Dimethylphenyl C10H13N5 203.25 ChemSpider ID: 3721330
Target compound (imidazole-substituted) 4-(Imidazol-1-yl)phenyl C11H11N7 257.26 Enhanced H-bonding potential

Key Observations:

  • Halogenated Derivatives : The 4-chloro and 4-fluoro analogs exhibit increased molecular weight and polarity compared to alkyl-substituted derivatives (e.g., p-tolyl). Halogens may improve metabolic stability or receptor binding via hydrophobic interactions .
  • Imidazole Substituent : The target compound’s imidazole group introduces a secondary heterocycle, likely enhancing solubility in polar solvents and enabling coordination with metal ions or biological targets.

Biological Activity

N3-(4-(1H-Imidazol-1-yl)phenyl)-1H-1,2,4-triazole-3,5-diamine, a compound belonging to the triazole family, has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

C11H12N6\text{C}_{11}\text{H}_{12}\text{N}_{6}

This structure features a triazole ring fused with an imidazole moiety and a phenyl group. The presence of these heterocycles is significant as they contribute to the compound's biological properties.

1. Inhibition of Enzymatic Activity

One of the primary mechanisms through which this compound exerts its biological effects is through the inhibition of specific enzymes. Research indicates that compounds with a similar triazole backbone have shown potential as inhibitors of lysine-specific demethylase 1 (LSD1), which is implicated in various cancers. The inhibition of LSD1 leads to increased levels of histone methylation marks associated with active transcription, thereby influencing gene expression and cellular growth .

2. Antifungal Activity

The triazole core is well-known for its antifungal properties. Studies have demonstrated that derivatives of 1,2,4-triazoles exhibit broad-spectrum antifungal activity against various pathogens. The mechanism typically involves the inhibition of ergosterol synthesis in fungal cell membranes .

Table 1: Biological Activity Overview

Biological ActivityTargetIC50 (µM)Reference
LSD1 InhibitionLSD11 - 2
AntifungalVarious fungi< 10
CytotoxicityCancer cell lines (PANC1, MDA-MB-231)12 - 19

Case Study 1: Antitumor Potential

In a study examining the effects of this compound on cancer cell lines, it was found to inhibit cell growth effectively in PANC1 (pancreatic cancer) and MDA-MB-231 (breast cancer) cells. The observed IC50 values were 19 µM and 12 µM respectively. These findings suggest that this compound may serve as a promising candidate for further development in cancer therapy .

Case Study 2: Antifungal Efficacy

Another study focused on the antifungal properties of triazole derivatives highlighted that compounds similar to this compound exhibited potent activity against Candida species and Aspergillus strains with IC50 values often below 10 µM. This positions the compound as a potential agent in treating fungal infections resistant to conventional therapies .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N3-(4-(1H-Imidazol-1-yl)phenyl)-1H-1,2,4-triazole-3,5-diamine, and how can purity be maximized?

  • Methodology : Begin with precursor optimization, such as coupling 4-(1H-imidazol-1-yl)aniline with triazole intermediates under reflux conditions using polar aprotic solvents (e.g., DMF or DMSO). Monitor reaction progress via TLC/HPLC and employ column chromatography for purification. Environmentally friendly practices, like solvent recovery systems, enhance sustainability . Purity (>95%) can be confirmed via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .

Q. How is the molecular structure of this compound validated experimentally?

  • Methodology : Use X-ray crystallography for definitive structural confirmation. For solution-phase analysis, combine ¹H/¹³C NMR to verify aromatic proton environments (imidazole C-H at δ 7.5–8.5 ppm, triazole NH2 at δ 5.5–6.5 ppm). IR spectroscopy identifies functional groups (N-H stretching at ~3300 cm⁻¹, C=N at ~1600 cm⁻¹). Computational validation via DFT (e.g., Gaussian) ensures geometric alignment with experimental data .

Q. What in vitro assays are suitable for preliminary bioactivity screening?

  • Methodology : Use enzyme inhibition assays (e.g., kinase or protease targets) with fluorometric/colorimetric readouts. For antimicrobial activity, employ MIC (Minimum Inhibitory Concentration) testing against Gram-positive/negative strains. Cell viability assays (MTT/XTT) in cancer cell lines (e.g., HeLa, MCF-7) assess cytotoxicity. Always include positive controls (e.g., doxorubicin) and validate via triplicate experiments .

Advanced Research Questions

Q. How can reaction mechanisms for triazole-imidazole coupling be elucidated to resolve contradictory kinetic data?

  • Methodology : Combine isotopic labeling (e.g., ¹⁵N tracing) with in situ FTIR to track intermediate formation. Computational reaction path searches (e.g., using GRRM or AFIR methods) identify transition states and competing pathways. Validate with kinetic isotope effects (KIE) and Eyring plot analysis to distinguish rate-limiting steps .

Q. What computational strategies improve binding affinity predictions for this compound in drug discovery?

  • Methodology : Perform molecular docking (AutoDock Vina, Glide) against target proteins (e.g., EGFR, COX-2) using cryo-EM or X-ray structures. Enhance accuracy with molecular dynamics (MD) simulations (NAMD, GROMACS) to assess binding stability (RMSD < 2 Å over 100 ns). Machine learning (e.g., QSAR models) prioritizes analogs for synthesis .

Q. How do structural modifications (e.g., halogenation) impact bioactivity, and how can SAR contradictions be resolved?

  • Methodology : Synthesize derivatives with halogens (Cl, F) at the phenyl or imidazole positions. Compare IC50 values across assays to identify substituent effects. Use multivariate statistical analysis (PCA or PLS) to resolve contradictory SAR trends. Crystallize ligand-target complexes to validate binding modes via X-ray diffraction .

Q. What experimental designs minimize variability in scaling up synthesis from milligram to gram scale?

  • Methodology : Apply factorial design (e.g., Box-Behnken) to optimize parameters (temperature, catalyst loading, solvent ratio). Use process analytical technology (PAT) like inline Raman spectroscopy for real-time monitoring. Statistical control charts (Shewhart) identify deviations early. Pilot-scale reactors with controlled agitation/aeration ensure reproducibility .

Q. How can interdisciplinary approaches (e.g., cheminformatics + experimental data) resolve discrepancies in reported pharmacological profiles?

  • Methodology : Integrate cheminformatics tools (KNIME, Pipeline Pilot) to cluster bioactivity data from public databases (ChEMBL, PubChem). Validate outliers via orthogonal assays (SPR for binding affinity, thermal shift assays for target engagement). Meta-analysis frameworks (e.g., RevMan) quantify heterogeneity across studies .

Methodological Notes

  • Contradiction Management : Conflicting data on reaction yields or bioactivity often arise from solvent polarity or assay conditions. Replicate experiments under standardized protocols (e.g., OECD guidelines) and use Bland-Altman plots for bias assessment .
  • Advanced Characterization : For unstable intermediates, use cryo-EM or time-resolved spectroscopy. Synchrotron XRD resolves electron density ambiguities in crystallography .

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